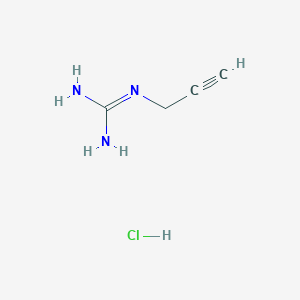

N-(prop-2-yn-1-yl)guanidine hydrochloride

Descripción general

Descripción

N-(prop-2-yn-1-yl)guanidine hydrochloride: is a chemical compound with the molecular formula C4H7N3·HCl. It is known for its unique structural properties, which include a guanidine group attached to a propynyl chain. This compound is typically available in powder form and is used primarily in research settings .

Mecanismo De Acción

Target of Action

Guanidine, a similar compound, is known to enhance the release of acetylcholine following a nerve impulse

Mode of Action

Guanidine, a structurally related compound, is known to slow the rates of depolarization and repolarization of muscle cell membranes . It is plausible that 1-(prop-2-yn-1-yl)guanidine hydrochloride may exhibit a similar mode of action, but this needs to be confirmed through further studies.

Biochemical Pathways

It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)guanidine hydrochloride can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines. The process is efficient and provides access to diverse guanidines with yields up to 81% under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned one-pot approach. The scalability of this method makes it suitable for larger-scale production if needed.

Análisis De Reacciones Químicas

Types of Reactions: N-(prop-2-yn-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Substitution: It can also undergo substitution reactions, where the guanidine group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.

Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Formamides: Produced through oxidative formylation reactions.

Substituted Guanidines: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

N-(prop-2-yn-1-yl)guanidine hydrochloride has a broad range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV and diabetes.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparación Con Compuestos Similares

N-(prop-2-yn-1-yl)aniline: Shares the propynyl group but differs in the functional group attached to the propynyl chain.

N-(penta-2,4-diyn-1-yl)guanidine: Contains a longer alkyne chain, leading to different chemical properties.

Uniqueness: N-(prop-2-yn-1-yl)guanidine hydrochloride is unique due to its combination of a guanidine group and a propynyl chain, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer in oxidative reactions sets it apart from other similar compounds.

Actividad Biológica

N-(prop-2-yn-1-yl)guanidine hydrochloride is a synthetic compound with a unique chemical structure that includes a guanidine group and a propynyl chain. This combination imparts distinct biological activities, making it an important subject of research in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₄H₇N₃·HCl

- CAS Number : 193074-89-4

- Structure : The compound features a guanidine moiety linked to a propynyl group, which enhances its reactivity and biological potential.

-

Neuroprotective Effects :

- Similar to other guanidine derivatives, this compound is believed to enhance the release of acetylcholine at nerve terminals, potentially improving synaptic transmission and neuroprotection.

- It may also modulate ion channel activity, affecting depolarization and repolarization rates in muscle cell membranes.

-

Oxidative Stress Modulation :

- The compound has been suggested to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions through energy transfer mechanisms. This property may have implications in oxidative stress-related conditions.

- Anti-inflammatory Properties :

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on neurodegeneration in rodent models. The results indicated significant improvements in cognitive function and reduced neuronal loss in treated groups compared to controls. This suggests its potential utility in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokine production in cultured macrophages. The findings indicate its potential application in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of guanidine derivatives highlighted that this compound exhibited notable activity against certain bacterial strains. This positions the compound as a candidate for further development into novel antimicrobial agents .

Propiedades

IUPAC Name |

2-prop-2-ynylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPDAULFFADFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.